molecular formula C16H20O5 B042751 2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid CAS No. 88144-82-5

2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid

Cat. No.: B042751
CAS No.: 88144-82-5
M. Wt: 292.33 g/mol
InChI Key: KMODWYGCVMNDCL-UHFFFAOYSA-N
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Description

2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an acetylhexyl group attached to the benzoic acid core through an oxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 2-acetylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Acetylhexyl)oxy)carbonyl)benzoic acid is unique due to its specific acetylhexyl group, which imparts distinct chemical and biological properties. This compound’s ability to act as an insecticidal agent and its potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

88144-82-5

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

2-(2-acetylhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C16H20O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,19)

InChI Key

KMODWYGCVMNDCL-UHFFFAOYSA-N

SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)C

Synonyms

MOEHP;  1,2-Benzenedicarboxylic Acid Mono(2-acetylhexyl) Ester; 

Origin of Product

United States

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